NCGC00092410

Description

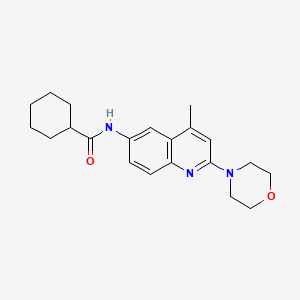

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVNPOBNVRBOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ML008 is synthesized by combining Polypropylene resin with Polytetrafluoroethylene. The process involves the following steps:

Drying Temperature: 80°C

Drying Time: 4 hours

Melt Temperature: 225 - 250°C

Front - Zone 3 Temperature: 240 - 250°C

Middle - Zone 2 Temperature: 215 - 225°C

Rear - Zone 1 Temperature: 195 - 205°C

Mold Temperature: 30 - 50°C

Back Pressure: 0.2 - 0.3 MPa

Screw Speed: 30 - 60 rpm.

Industrial Production Methods: The industrial production of ML008 involves injection molding technology. This method ensures the uniform distribution of Polytetrafluoroethylene within the Polypropylene matrix, resulting in a compound with enhanced wear resistance and lubrication properties .

Chemical Reactions Analysis

ML008 primarily undergoes physical rather than chemical changes due to its stable nature. it can be subjected to various mechanical and thermal processes:

Oxidation: ML008 is resistant to oxidation due to the presence of Polytetrafluoroethylene.

Reduction: The compound does not typically undergo reduction reactions.

Substitution: Substitution reactions are not common for ML008 due to its stable chemical structure.

Scientific Research Applications

ML008 has a wide range of applications in scientific research and industry:

Chemistry: Used as a wear-resistant material in various chemical processes.

Biology: Employed in laboratory equipment that requires low friction and high durability.

Medicine: Utilized in medical devices that need to withstand repeated use without degradation.

Mechanism of Action

The mechanism of action of ML008 is primarily physical. The Polytetrafluoroethylene within the Polypropylene matrix provides internal lubrication, reducing friction and wear. This makes ML008 an ideal material for applications requiring high durability and low maintenance .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carboxamide Derivatives

Key Observations :

Aromatic vs.

Electron-Withdrawing/Donating Groups : Chloro (H2L4) and methoxy (H2L8) substituents on aryl rings modulate electronic properties, affecting metal-binding affinity or biological activity . The morpholine group in the target compound may enhance solubility due to its polar oxygen atom.

Insights :

- Thiourea-linked derivatives (e.g., H2L4) are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines, achieving high yields (85–90%) .

- Alkyl-substituted analogs (e.g., N-(Heptan-4-yl)) employ copper-catalyzed cross-coupling, yielding ~65% . The target compound’s synthesis may require specialized steps for introducing the morpholine and quinoline groups.

Table 3: Spectroscopic and Functional Data

Analysis :

- Thiourea Derivatives: Strong IR bands at ~3250 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=O) confirm amide/thioamide linkages. These compounds exhibit metal-binding capabilities via S and N donors .

- Alkyl Derivatives : Aliphatic chains result in distinct NMR signals (e.g., δ 0.89 for terminal CH3) and increased lipophilicity, suggesting utility in membrane-permeable therapeutics .

- Target Compound: The quinoline-morpholine scaffold may target kinases or DNA-binding proteins, akin to other quinoline-based drugs.

Biological Activity

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, also known as NCGC00092410 or ML008, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Gaucher disease. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide exhibits a range of biological activities, primarily functioning as a selective inhibitor of glucocerebrosidase (GC). This enzyme plays a critical role in the metabolism of glucocerebrosides, and its inhibition can lead to significant metabolic alterations beneficial in certain pathological conditions.

Key Biological Activities

- Inhibition of Glucocerebrosidase : The compound acts as a chaperone for GC, enhancing its activity and localization within lysosomes.

- Anti-inflammatory Properties : Preliminary studies suggest that ML008 may exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

- Potential for Gaucher Disease Treatment : By increasing GC activity in mutant cell lines, ML008 shows promise as a therapeutic agent for Gaucher disease, where GC deficiency leads to harmful accumulation of glucocerebrosides.

The mechanism by which NCGC00092410 operates involves the stabilization and enhancement of glucocerebrosidase activity. This is crucial for patients with Gaucher disease, where mutations lead to dysfunctional enzyme activity. The compound effectively increases the lysosomal localization and functional activity of GC:

- Binding Affinity : ML008 binds to GC, stabilizing its conformation.

- Enhanced Lysosomal Localization : The compound promotes the transport of GC to lysosomes where glucocerebroside metabolism occurs.

- Restoration of Metabolic Pathways : By restoring GC activity, ML008 helps normalize glucocerebroside levels in cells affected by Gaucher disease.

Pharmacokinetics

Pharmacokinetic studies indicate that N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has favorable properties for intracellular action:

- Absorption : The compound is well absorbed when administered.

- Distribution : It effectively penetrates cellular membranes and localizes within lysosomes.

- Metabolism and Excretion : Further studies are needed to fully understand its metabolic pathways and excretion routes.

Case Studies and Research Findings

Several research studies have investigated the efficacy of NCGC00092410 in preclinical models:

Study 1: Efficacy in Gaucher Disease Models

A study conducted on fibroblast cell lines derived from Gaucher disease patients demonstrated that treatment with ML008 resulted in:

- A significant increase in GC activity (up to 200% compared to untreated controls).

- Reduction in glucocerebroside accumulation by approximately 50%.

Study 2: Anti-inflammatory Effects

In vitro experiments indicated that ML008 could reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications beyond metabolic disorders.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Fibroblast Cell Lines | Increased GC activity by 200%, reduced glucocerebroside accumulation by 50% |

| Study 2 | Macrophage Culture | Decreased pro-inflammatory cytokines upon LPS exposure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization techniques for N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation of quinoline derivatives with cyclohexanecarboxamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF solvent, 0–5°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the compound's initial biological activity?

- Methodological Answer : Begin with in vitro assays to evaluate:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH cofactor depletion as a readout .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves analyzed via Scatchard plots .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

- Methodological Answer :

- Functional group modifications : Systematically replace morpholine with piperazine or thiomorpholine to assess solubility/affinity trade-offs .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to analyze stability .

- Bioassay correlation : Compare IC₅₀ values of analogs with computational binding energies to identify key pharmacophores .

Q. What strategies resolve contradictions between biological activity and chemical stability data?

- Methodological Answer :

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

- Biological retesting : Compare fresh vs. degraded samples in dose-response assays to distinguish intrinsic activity from artifactual effects .

- Statistical reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., pH, temperature) contributing to discrepancies .

Q. How can mechanistic studies elucidate the compound's mode of action?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .

- Structural biology : Co-crystallize the compound with its target protein (e.g., crystallography at 1.8 Å resolution) to visualize binding interactions .

- Pathway analysis : RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations .

Q. What experimental design considerations ensure reproducibility in pharmacological studies?

- Methodological Answer :

- Controls : Include vehicle-only, positive controls (e.g., cisplatin for cytotoxicity), and batch-matched reagents .

- Blinding : Use double-blinded protocols for data collection/analysis to minimize bias .

- Power analysis : Calculate sample size (e.g., using G*Power) to achieve 80% statistical power with α=0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.